1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at the 1-position and a formyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL, has been reported to interact with Mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Based on the known target, it may influence pathways related to cell growth, inflammation, and apoptosis .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the potential target, it may influence cellular processes such as cell growth, inflammation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of metal-catalyzed reactions to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Scientific Research Applications
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-pyrazole: Lacks the formyl group, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains a chlorophenyl group instead of a fluorophenyl group, which affects its chemical properties and interactions.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group at the 3-position, altering its steric and electronic properties
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZFOHVFXOKYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390191 | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890652-03-6 | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890652-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of novel chalcones, and what are the potential applications of these synthesized compounds?
A1: The research paper describes the use of this compound as a key starting material for synthesizing novel chalcone derivatives []. Chalcones are a class of compounds known for their diverse biological activities, including antimicrobial properties.
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